3-Fluoroquinoline-2-carbaldehyde
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Overview
Description
3-Fluoroquinoline-2-carbaldehyde is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline ring enhances its biological activity and chemical properties, making it a valuable compound in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoroquinoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 2-chloro-7-fluoroquinoline-3-carbaldehyde is synthesized by reacting 2-chloro-6-fluoroquinoline with a formylating agent . Another method involves the nucleophilic substitution of halogen atoms in quinoline derivatives, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, nucleophilic substitution, and oxidation, followed by purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under appropriate conditions.
Major Products Formed:
Oxidation: 3-Fluoroquinoline-2-carboxylic acid.
Reduction: 3-Fluoroquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoroquinoline-2-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its derivatives are studied for their potential as antibacterial and anticancer agents.
Medicine: It is used in the design of drugs targeting specific enzymes and receptors.
Industry: It finds applications in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-fluoroquinoline-2-carbaldehyde and its derivatives often involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . The fluorine atom enhances the binding affinity of the compound to these enzymes, leading to effective antibacterial activity. In cancer research, its derivatives may interfere with cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
- 2-Fluoroquinoline-3-carbaldehyde
- 6-Fluoroquinoline-3-carbaldehyde
- 7-Fluoroquinoline-3-carbaldehyde
Comparison: 3-Fluoroquinoline-2-carbaldehyde is unique due to the position of the fluorine atom and the aldehyde group, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-fluoroquinoline-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAWTXKOQNUDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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